molecular formula C20H20FN3O2 B2752406 N-(3-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide CAS No. 880810-41-3

N-(3-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B2752406
CAS No.: 880810-41-3
M. Wt: 353.397
InChI Key: RIHAJDDFGZMKBB-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide: is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the benzene ring.

    Attachment of the Hexanamide Chain: The hexanamide chain can be attached via an amide coupling reaction, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other oxidized groups into alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s quinazolinone core is known for its biological activity, making it a candidate for drug development, particularly in anticancer and anti-inflammatory therapies.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its specific binding properties.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: A simpler quinazolinone derivative with similar biological activities.

    2-Phenylquinazolin-4(3H)-one: Another derivative with potential anticancer properties.

    3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: A compound with a different core structure but similar biological activities.

Uniqueness

N-(3-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is unique due to the presence of the 3-fluorophenyl group and the hexanamide chain, which may enhance its biological activity and specificity compared to simpler quinazolinone derivatives.

Properties

IUPAC Name

N-(3-fluorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-15-7-6-8-16(13-15)23-19(25)11-2-1-5-12-24-14-22-18-10-4-3-9-17(18)20(24)26/h3-4,6-10,13-14H,1-2,5,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHAJDDFGZMKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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